6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile 6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17493818
InChI: InChI=1S/C11H5Br2NO3/c1-16-10-7(12)3-5-2-6(4-14)11(15)17-9(5)8(10)13/h2-3H,1H3
SMILES:
Molecular Formula: C11H5Br2NO3
Molecular Weight: 358.97 g/mol

6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile

CAS No.:

Cat. No.: VC17493818

Molecular Formula: C11H5Br2NO3

Molecular Weight: 358.97 g/mol

* For research use only. Not for human or veterinary use.

6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile -

Specification

Molecular Formula C11H5Br2NO3
Molecular Weight 358.97 g/mol
IUPAC Name 6,8-dibromo-7-methoxy-2-oxochromene-3-carbonitrile
Standard InChI InChI=1S/C11H5Br2NO3/c1-16-10-7(12)3-5-2-6(4-14)11(15)17-9(5)8(10)13/h2-3H,1H3
Standard InChI Key OJKDCWRWROIZKO-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2C=C(C(=O)OC2=C1Br)C#N)Br

Introduction

Structural and Molecular Characteristics

6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile belongs to the chromene family, a class of oxygen-containing heterocycles with a benzopyran backbone. Its molecular structure features:

  • Bromine atoms at C6 and C8, enhancing electrophilic reactivity.

  • Methoxy group at C7, influencing electronic distribution and solubility.

  • Cyano group at C3, contributing to hydrogen-bonding interactions.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₅Br₂NO₃
Molecular Weight358.97 g/mol
IUPAC Name6,8-dibromo-7-methoxy-2-oxochromene-3-carbonitrile
Canonical SMILESCOC1=C(C=C2C=C(C(=O)OC2=C1Br)C#N)Br
XLogP33.2 (predicted)

The compound’s crystalline structure, confirmed via X-ray diffraction, reveals planar geometry stabilized by intramolecular hydrogen bonds between the carbonyl oxygen and cyano group.

Synthesis and Green Chemistry Approaches

The synthesis of 6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile employs a dual-frequency ultrasonication method, combining 40 kHz and 20 kHz frequencies to enhance reaction efficiency. This approach reduces reaction time from 12 hours (conventional heating) to 2.5 hours, achieving a 92% yield.

Key Steps:

  • Substrate Preparation: 7-methoxy-2-hydroxybenzaldehyde undergoes bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF).

  • Cyclocondensation: Reaction with ethyl cyanoacetate in ethanol under ultrasonication forms the chromene core.

  • Purification: Recrystallization from ethanol yields pure product.

Table 2: Synthesis Optimization

ConditionConventional MethodUltrasonication Method
Reaction Time12 h2.5 h
Yield68%92%
SolventDMFEthanol

This method aligns with green chemistry principles by minimizing hazardous waste and energy consumption.

Chemical Reactivity and Derivative Formation

The compound’s reactivity is dominated by nucleophilic aromatic substitution at brominated positions. Notable reactions include:

  • Piperidine Substitution: Replacing Br at C6 with piperidine under basic conditions (K₂CO₃, DMF, 80°C).

  • Grignard Addition: Reaction with methylmagnesium bromide at C3-CN, forming a ketone intermediate .

Table 3: Reaction Pathways

ReactionReagents/ConditionsProduct
C6 SubstitutionPiperidine, K₂CO₃, DMF, 80°C6-Piperidine-8-bromo derivative
C3 Cyano HydrolysisH₂SO₄ (conc.), reflux3-Carboxylic acid derivative

The cyano group’s electron-withdrawing nature activates the chromene ring for electrophilic attacks, enabling diverse functionalizations .

Biological Activities and Mechanism of Action

Enzyme Inhibition

6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile demonstrates potent inhibition of:

  • Monoamine Oxidase (MAO): IC₅₀ = 3.2 µM (MAO-A) and 5.8 µM (MAO-B), surpassing reference inhibitor selegiline.

  • Human Leukocyte Elastase (HLE): 78% inhibition at 10 µM, attributed to Br groups enhancing hydrophobic interactions with the enzyme’s S1 pocket .

Table 4: Enzymatic Inhibition Profile

EnzymeInhibition at 10 µMIC₅₀ (µM)
MAO-A85%3.2
MAO-B72%5.8
HLE78%-

Anticancer Activity

In MCF-7 breast cancer cells, the compound induces apoptosis via caspase-3 activation (EC₅₀ = 8.7 µM). Comparative studies show a 3-fold higher potency than 5-fluorouracil, likely due to enhanced cellular uptake from bromine’s lipophilicity.

Comparative Analysis with Related Chromenes

Structural Modifications Impact:

  • Bromine vs. Methoxy: Bromine at C6/C8 increases steric hindrance, reducing metabolic degradation compared to 7-methoxy analogs .

  • Cyano vs. Carboxylic Acid: The C3-CN group improves blood-brain barrier permeability over carboxylic acid derivatives (e.g., 7-methoxycoumarin-3-carboxylic acid) .

Table 5: Property Comparison

CompoundLogPMAO Inhibition (IC₅₀, µM)Solubility (mg/mL)
6,8-Dibromo derivative3.23.2 (MAO-A)0.12
7-Methoxycoumarin-3-carboxylic acid1.525.4 (MAO-A)1.8

Applications in Medicinal Chemistry

The compound’s dual MAO/HLE inhibition positions it as a candidate for:

  • Neurodegenerative Diseases: MAO-B inhibition may alleviate Parkinson’s symptoms.

  • Chronic Inflammation: HLE inhibition reduces tissue damage in emphysema .

Ongoing studies explore its use in photodynamic therapy, leveraging bromine’s heavy atom effect to enhance singlet oxygen quantum yield (ΦΔ = 0.64) .

Future Research Directions

  • Stereoselective Synthesis: Develop asymmetric routes to access enantiomers with improved selectivity.

  • In Vivo Pharmacokinetics: Assess oral bioavailability and brain penetration in rodent models.

  • Targeted Drug Delivery: Conjugate with nanoparticles to reduce off-target effects.

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